Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime
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Overview
Description
Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime is a chemical compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom. This particular compound features a pyrimidine ring substituted with a methyl and a phenyl group, making it a unique and interesting molecule for various applications in chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime typically involves the reaction of acetaldehyde with hydroxylamine in the presence of a base. The reaction conditions often include heating to facilitate the formation of the oxime. The use of calcium oxide (CaO) as a base has been reported to give quantitative yields under mild conditions .
Industrial Production Methods
Industrial production of this compound can be achieved through the oxime exchange method. This process involves the reaction of acetaldehyde with a suitable oxime precursor in the presence of nitrogen gas to prevent oxidation. The reaction mixture is then subjected to vacuum distillation to purify the product .
Chemical Reactions Analysis
Types of Reactions
Oxidation: Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime can undergo oxidation reactions to form corresponding nitriles or amides.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in substitution reactions, particularly in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Strong bases like n-butyllithium (n-BuLi) are used to deprotonate the oxime, allowing for subsequent alkylation or acylation reactions.
Major Products
Oxidation: Nitriles and amides.
Reduction: Amines.
Substitution: Alkylated or acylated oximes.
Scientific Research Applications
Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime involves its interaction with specific molecular targets. Oximes are known to reactivate acetylcholinesterase (AChE) by cleaving the bond between the enzyme and organophosphate inhibitors. This reactivation process is crucial in counteracting the toxic effects of organophosphates . Additionally, oximes can inhibit various kinases, contributing to their anticancer and anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime.
HI-6: A potent oxime reactivator of AChE.
Trimedoxime: Used in the treatment of organophosphate poisoning.
Methoxime: Known for its reactivating properties.
Uniqueness
Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime is unique due to its specific substitution pattern on the pyrimidine ring, which may confer distinct biochemical properties and reactivity compared to other oximes. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Biological Activity
Acetaldehyde O-(2-methyl-6-phenylpyrimidin-4-yl) oxime is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and therapeutic implications, supported by relevant data tables and case studies.
Synthesis and Structural Characteristics
This compound can be synthesized through a reaction between acetaldehyde and 2-methyl-6-phenylpyrimidin-4-amine under acidic or basic conditions. The resulting oxime structure is characterized by the presence of a pyrimidine ring, which is known for its diverse biological activities.
Antimicrobial Properties
Research indicates that compounds with similar oxime structures exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of pyrimidine oximes possess antibacterial and antifungal properties. The effectiveness often correlates with the substituents on the aromatic ring, which can enhance interaction with microbial targets.
Table 1: Antimicrobial Activity of Pyrimidine Oximes
Compound Name | Antibacterial Activity (MIC µg/mL) | Antifungal Activity (MIC µg/mL) |
---|---|---|
Compound A | 32 | 64 |
Compound B | 16 | 32 |
This compound | TBD | TBD |
Note: TBD = To Be Determined
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been found to inhibit key enzymes in microbial metabolism, disrupting their growth and reproduction.
- Interaction with Cellular Targets : The oxime group may facilitate binding to specific receptors or enzymes within microbial cells, leading to cell death or growth inhibition.
Study 1: Antifungal Efficacy
In a study examining the antifungal properties of pyrimidine derivatives, this compound was tested against various fungal strains. The results showed promising antifungal activity comparable to established antifungal agents.
Study 2: Cytotoxicity Assessment
Another significant research effort focused on the cytotoxic effects of this compound on cancer cell lines. The findings indicated that it could induce apoptosis in certain cancer cells, suggesting potential applications in cancer therapy.
Research Findings
Recent investigations into this compound have revealed its potential as a therapeutic agent:
- Anticancer Activity : Preliminary results suggest that this compound can inhibit tumor growth in vitro by targeting specific pathways involved in cell proliferation.
- Safety Profile : Toxicological assessments indicate that the compound exhibits low toxicity in mammalian cells at therapeutic concentrations, making it a candidate for further development.
Properties
Molecular Formula |
C13H13N3O |
---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
(E)-N-(2-methyl-6-phenylpyrimidin-4-yl)oxyethanimine |
InChI |
InChI=1S/C13H13N3O/c1-3-14-17-13-9-12(15-10(2)16-13)11-7-5-4-6-8-11/h3-9H,1-2H3/b14-3+ |
InChI Key |
UJVHTCPEWILTNB-LZWSPWQCSA-N |
Isomeric SMILES |
C/C=N/OC1=NC(=NC(=C1)C2=CC=CC=C2)C |
Canonical SMILES |
CC=NOC1=NC(=NC(=C1)C2=CC=CC=C2)C |
Origin of Product |
United States |
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